Regioisomeric differentiation: 3-aminopiperidine vs. 4-aminopiperidine scaffold target class divergence
The 3-aminopiperidine scaffold of 1-(2-furoyl)piperidin-3-amine is the core pharmacophore of clinically validated DPP-4 inhibitors. In a medicinal chemistry program, substituted 3-aminopiperidines demonstrated DPP-4 IC50 values in the low nanomolar range with >1000-fold selectivity over related peptidases QPP, DPP8, and DPP9 [1]. In contrast, the regioisomeric 4-(2-furoyl)aminopiperidine series is disclosed in patent literature as opioid μ receptor antagonists with peripheral selectivity and reduced CNS penetration, targeting pruritus and postoperative ileus rather than metabolic enzyme inhibition [2]. No 4-aminopiperidine analog has demonstrated DPP-4 inhibitory activity, highlighting that swapping the amine position from C3 to C4 of the piperidine ring completely redirects the biological target profile.
| Evidence Dimension | Scaffold–target class association |
|---|---|
| Target Compound Data | 3-aminopiperidine scaffold → DPP-4 inhibition (IC50 < 100 nM for optimized analogs) [1] |
| Comparator Or Baseline | 4-(2-furoyl)aminopiperidine scaffold → opioid μ receptor antagonism (peripheral selectivity; no reported DPP-4 activity) [2] |
| Quantified Difference | Qualitatively distinct target class; no overlapping primary pharmacology reported between 3-amino and 4-amino regioisomers in furoyl-piperidine series. |
| Conditions | Biochemical enzyme inhibition assays for DPP-4 (recombinant human enzyme) vs. opioid receptor binding/functional assays (guinea pig ileum, recombinant human μ receptor) |
Why This Matters
Procurement of the correct regioisomer is critical: selecting 1-(2-furoyl)piperidin-4-amine (CAS 886497-79-6) would direct a discovery program toward opioid pathways, whereas only the 3-amino regioisomer aligns with DPP-4 and related serine protease target campaigns.
- [1] Cox, B. D. et al. (2007). Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(16), 4579–4583. View Source
- [2] Fukutomi, R., Inoue, H., Kawamura, K., et al. (2008). 4-(2-Furoyl)aminopiperidines – US Patent 7,375,115. Kyorin Seiyaku KK. View Source
